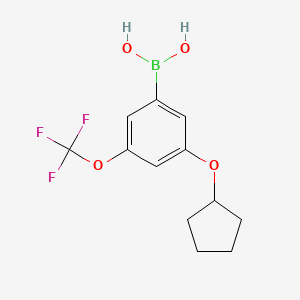
3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Drug Design and Delivery
- Application Summary : Phenylboronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Methods of Application : The stability of these compounds in water is marginal, and their hydrolysis is dependent on the substituents in the aromatic ring and the pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
- Results or Outcomes : The study highlights the importance of considering the stability of these compounds in water and their susceptibility to hydrolysis at physiological pH when designing new drugs and drug delivery devices .
2. Glucose Recognition
- Application Summary : Phenylboronic acid has been used in the design of a unique system that changes its twisting response to sugar . This system has potential applications in glucose recognition .
- Methods of Application : Two probes were synthesized, in which phenylboronic acid and two kinds of aromatic fluorescent site (pyrene or anthracene) were conjugated by an amide bond . The fluorescence measurement of these probes was observed at high pH .
- Results or Outcomes : The system showed a response only in the presence of glucose and γ-cyclodextrin, and no response was seen with fructose . These differences in response to monosaccharides may originate in the interaction between the fluorescent site and the cyclodextrin cavity .
3. Mercury Detection
- Application Summary : A triphenylamine-based phenylboronic acid fluorescent probe has been developed for the selective detection of mercury ions in groundwater .
- Methods of Application : The probe exhibits exceptionally high selectivity towards mercury ions against other tested ions with ppb-level sensitivity . This is due to the inherent specificity of the displacement reaction between phenylboronic acid and mercury .
- Results or Outcomes : The probe is effective and selective in detecting mercury ions in tap water and real-world groundwater, indicating its potential practical applications in in situ and online mercury detection in real-world scenarios .
4. Synthesis of Biologically Active Compounds
- Application Summary : 3-(Trifluoromethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds .
- Methods of Application : This compound is used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
- Results or Outcomes : The synthesized compounds have potential therapeutic applications in the treatment of pain and conditions related to aldosterone synthase .
5. Catalytic Protodeboronation
- Application Summary : Phenylboronic acids and their esters are used in catalytic protodeboronation, a process that involves the removal of a boron atom from an organic molecule .
- Methods of Application : This process is typically carried out under mild conditions and can be used to selectively modify complex organic molecules .
- Results or Outcomes : The catalytic protodeboronation of pinacol boronic esters has been demonstrated as a formal anti-Markovnikov hydromethylation of alkenes .
6. Environmental Monitoring
- Application Summary : A triphenylamine-based phenylboronic acid fluorescent probe has been developed for the selective detection of mercury ions in groundwater .
- Methods of Application : The probe exhibits exceptionally high selectivity towards mercury ions against other tested ions with ppb-level sensitivity . This is due to the inherent specificity of the displacement reaction between phenylboronic acid and mercury .
- Results or Outcomes : The probe is effective and selective in detecting mercury ions in tap water and real-world groundwater, indicating its potential practical applications in in situ and online mercury detection in real-world scenarios .
Propiedades
IUPAC Name |
[3-cyclopentyloxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O4/c14-12(15,16)20-11-6-8(13(17)18)5-10(7-11)19-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSHUTQIASVROT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OC2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681643 |
Source


|
| Record name | [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
1256346-04-9 |
Source


|
| Record name | Boronic acid, B-[3-(cyclopentyloxy)-5-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

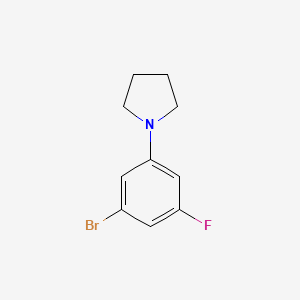
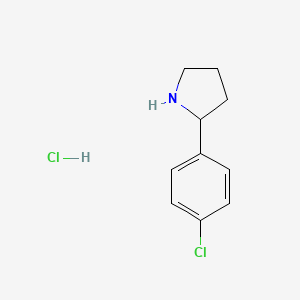
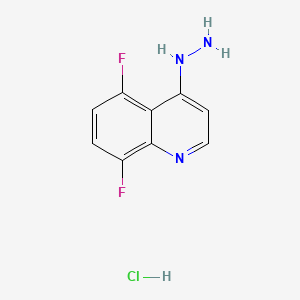
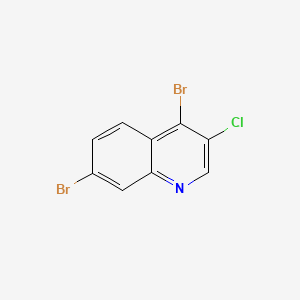
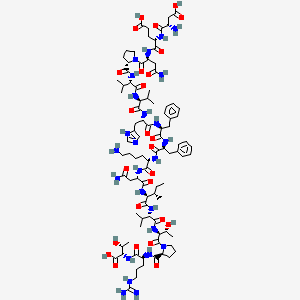
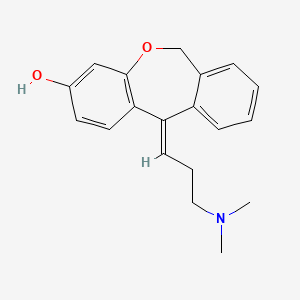
![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)
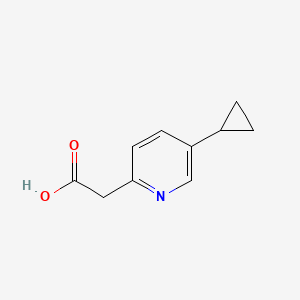
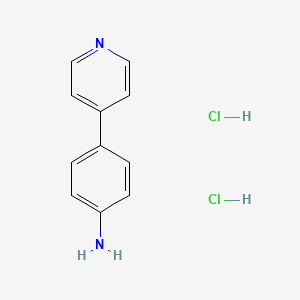
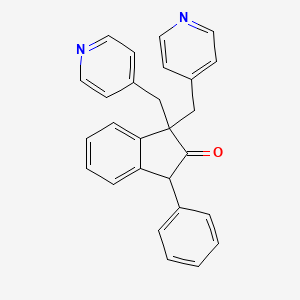
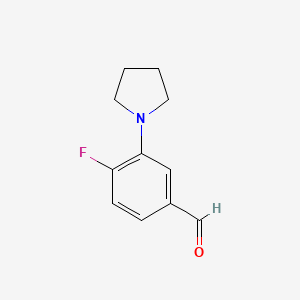
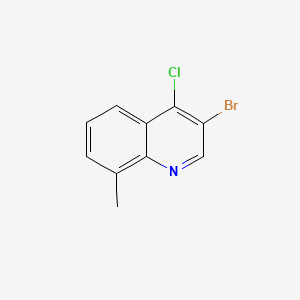
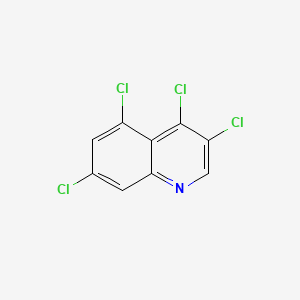
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)